molecular formula C9H20ClNO2 B3182908 (+/-)-Muscarine chloride CAS No. 2936-25-6

(+/-)-Muscarine chloride

Cat. No. B3182908
CAS RN: 2936-25-6
M. Wt: 209.71 g/mol
InChI Key: WUFRNEJYZWHXLC-UHFFFAOYSA-M
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Description

(-)-Muscarine chloride, also known as muscarinic acid chloride, is an alkaloid found in various plants, fungi, and animals. It is a naturally occurring cholinergic agonist that acts on muscarinic receptors and is primarily used in scientific research. It is a potent agonist of the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes and is found in both the central and peripheral nervous systems. (-)-Muscarine chloride is a valuable tool for studying the effects of muscarinic agonists on physiological processes, and is widely used in laboratory experiments.

Scientific Research Applications

(-)-Muscarine chloride is widely used in laboratory experiments to study the effects of (+/-)-Muscarine chloride agonists on physiological processes. It is used to study the effects of (+/-)-Muscarine chloride agonists on the heart, lungs, gastrointestinal tract, smooth muscle, and nervous system. (-)-Muscarine chloride is also used to study the effects of (+/-)-Muscarine chloride agonists on learning and memory, as well as to study the effects of (+/-)-Muscarine chloride agonists on behavior and mood.

Mechanism of Action

Target of Action

The primary target of (+/-)-Muscarine chloride is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is an inhibitory neurotransmitter in the nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

(+/-)-Muscarine chloride acts as a non-competitive antagonist of the GABACl . This means that it binds to a site on the GABACl that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for GABA. This results in a decrease in chloride ion conductance, leading to a reduction in neuronal inhibition .

Biochemical Pathways

The action of (+/-)-Muscarine chloride on GABACl affects the biochemical pathways involving GABA. By antagonizing GABACl, (+/-)-Muscarine chloride disrupts the normal flow of chloride ions across the neuronal membrane, altering the membrane potential and affecting the transmission of nerve signals . This can have downstream effects on various physiological processes controlled by the nervous system.

Pharmacokinetics

Like other chloride channel antagonists, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The antagonistic action of (+/-)-Muscarine chloride on GABACl results in a decrease in neuronal inhibition, which can lead to increased neuronal excitability. This can have various effects at the molecular and cellular levels, depending on the specific neurons and circuits involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-Muscarine chloride. For example, the presence of other substances that also bind to GABACl could potentially affect the action of (+/-)-Muscarine chloride. Additionally, factors such as temperature, pH, and the presence of other ions could potentially affect the stability and efficacy of (+/-)-Muscarine chloride .

Advantages and Limitations for Lab Experiments

One of the major advantages of using (-)-muscarine chloride in laboratory experiments is its low cost and easy availability. It is also a potent agonist of the (+/-)-Muscarine chloride acetylcholine receptor and is relatively safe to use in laboratory experiments. However, (-)-muscarine chloride can have some adverse effects, such as nausea, vomiting, and dizziness, and should be used with caution.

Future Directions

There are a number of future directions that can be explored with (-)-muscarine chloride. For example, further research can be conducted on the effects of (-)-muscarine chloride on the heart, lungs, gastrointestinal tract, smooth muscle, and nervous system. Additionally, further research can be conducted on the effects of (-)-muscarine chloride on learning and memory, as well as on behavior and mood. Finally, further research can be conducted on the potential therapeutic applications of (-)-muscarine chloride.

properties

IUPAC Name

(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFRNEJYZWHXLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018053
Record name Trimethyl(tetrahydro​-​4-​hydroxy-​5-​methylfurfuryl)​ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Muscarine chloride

CAS RN

93457-82-0, 2936-25-6
Record name Trimethyl(tetrahydro​-​4-​hydroxy-​5-​methylfurfuryl)​ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Muscarine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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